molecular formula C21H19ClN2O B11485716 3-chloro-4-methyl-N-{3-[2-(pyridin-4-yl)ethyl]phenyl}benzamide

3-chloro-4-methyl-N-{3-[2-(pyridin-4-yl)ethyl]phenyl}benzamide

Cat. No.: B11485716
M. Wt: 350.8 g/mol
InChI Key: ZMRZAGWITINBOW-UHFFFAOYSA-N
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Description

3-chloro-4-methyl-N-{3-[2-(pyridin-4-yl)ethyl]phenyl}benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a chloro group at the 3-position, a methyl group at the 4-position, and a pyridin-4-yl ethyl group at the N-position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-N-{3-[2-(pyridin-4-yl)ethyl]phenyl}benzamide can be achieved through a multi-step process involving the following key steps:

    Nitration and Reduction: The starting material, 3-chloro-4-methylbenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

    Amidation: The resulting amine is then reacted with 3-[2-(pyridin-4-yl)ethyl]benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methyl-N-{3-[2-(pyridin-4-yl)ethyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups at the chloro position.

Scientific Research Applications

3-chloro-4-methyl-N-{3-[2-(pyridin-4-yl)ethyl]phenyl}benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents targeting specific biological pathways.

    Material Science: The unique structural features of this compound make it suitable for the development of advanced materials with specific properties.

    Biological Studies: It can be used as a probe to study the interactions of small molecules with biological targets, providing insights into their mechanism of action.

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-{3-[2-(pyridin-4-yl)ethyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-methyl-N-{3-[2-(pyridin-3-yl)ethyl]phenyl}benzamide: Similar structure with a pyridin-3-yl group instead of pyridin-4-yl.

    3-chloro-4-methyl-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}benzamide: Similar structure with a pyridin-2-yl group instead of pyridin-4-yl.

    4-methyl-N-{3-[2-(pyridin-4-yl)ethyl]phenyl}benzamide: Lacks the chloro group at the 3-position.

Uniqueness

The presence of the chloro group at the 3-position and the pyridin-4-yl ethyl group at the N-position distinguishes 3-chloro-4-methyl-N-{3-[2-(pyridin-4-yl)ethyl]phenyl}benzamide from its analogs. These structural features may confer unique chemical and biological properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C21H19ClN2O

Molecular Weight

350.8 g/mol

IUPAC Name

3-chloro-4-methyl-N-[3-(2-pyridin-4-ylethyl)phenyl]benzamide

InChI

InChI=1S/C21H19ClN2O/c1-15-5-8-18(14-20(15)22)21(25)24-19-4-2-3-17(13-19)7-6-16-9-11-23-12-10-16/h2-5,8-14H,6-7H2,1H3,(H,24,25)

InChI Key

ZMRZAGWITINBOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)CCC3=CC=NC=C3)Cl

Origin of Product

United States

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